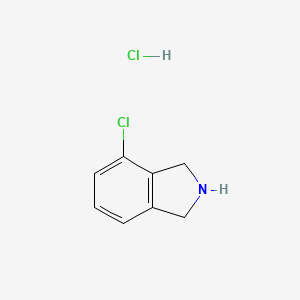

4-Chloroisoindoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGGKDRWZHDWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655040 | |

| Record name | 4-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924304-73-4 | |

| Record name | 4-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-Chloroisoindoline hydrochloride.

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloroisoindoline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 924304-73-4), a key intermediate in medicinal chemistry. The isoindoline scaffold is prevalent in numerous biologically active compounds, making reliable synthetic and analytical methods for its derivatives crucial for drug discovery and development.[1][2] This document details a robust, multi-step synthesis beginning from commercially available precursors, followed by an in-depth analysis of the final compound using modern spectroscopic and chromatographic techniques. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided for both synthesis and characterization to ensure reproducibility. This guide is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of this important building block.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline moiety, a reduced form of isoindole, is a privileged heterocyclic structure found in a wide range of natural products and synthetic pharmaceutical agents.[2] Its rigid, bicyclic framework serves as a valuable scaffold for developing compounds targeting various biological pathways. Specifically, derivatives like 4-Chloroisoindoline are utilized as key building blocks in the preparation of kinase inhibitors and compounds aimed at treating neurological disorders.[1] The chlorine substituent at the 4-position provides a strategic handle for further functionalization through cross-coupling reactions, significantly enhancing its synthetic utility.[1]

This guide focuses on the hydrochloride salt form, which is often preferred in pharmaceutical development to improve solubility, stability, and handling of the parent amine. A thorough understanding of its synthesis and a complete analytical characterization are paramount for quality control and regulatory compliance in the drug development pipeline.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 924304-73-4 | [3][4] |

| Molecular Formula | C₈H₉Cl₂N (or C₈H₈ClN·HCl) | [3][5] |

| Molecular Weight | 190.07 g/mol | [4] |

| IUPAC Name | 4-chloro-2,3-dihydro-1H-isoindole;hydrochloride | [3] |

| Synonyms | 4-Chloro-2,3-dihydro-1H-isoindole HCl | [4] |

| Appearance | Off-white to light yellow solid | [6] |

| Storage | Inert atmosphere, Room Temperature, Protect from moisture | [4][6] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a three-step process adapted from established industrial methods.[7] This pathway was selected for its use of readily available starting materials, straightforward reaction conditions, and suitability for scaling.

The overall synthetic scheme involves the N-benzylation of a halogenated precursor, followed by catalytic debenzylation to yield the free isoindoline, and subsequent salt formation.

Synthetic Workflow Diagram

Caption: Multi-step synthesis of 4-Chloroisoindoline HCl.

Rationale of the Synthetic Approach

-

Step 1: N-Alkylation with Benzylamine: The synthesis commences with the reaction of 3-chloro-1,2-bis(bromomethyl)benzene with benzylamine.[7] Benzylamine serves a dual purpose: it acts as the nitrogen source for the isoindoline ring and its benzyl group functions as a protecting group for the secondary amine. This protection is crucial to prevent side reactions in subsequent steps. The use of a base like potassium carbonate (K₂CO₃) is essential to neutralize the hydrobromic acid formed during the cyclization reaction. Toluene is chosen as the solvent due to its high boiling point, which is suitable for the required reaction temperature of 105-110 °C.[7]

-

Step 2: Catalytic Hydrogenolysis (Debenzylation): The benzyl protecting group is removed via catalytic hydrogenolysis. A palladium on carbon (Pd/C) catalyst is the standard choice for this transformation due to its high efficiency. Formic acid serves as a convenient and effective hydrogen transfer agent in this process, avoiding the need for high-pressure hydrogen gas, which enhances safety, particularly in large-scale production.[7] An alcoholic solvent like methanol or ethanol is typically used.

-

Step 3: Hydrochloride Salt Formation: The final step involves converting the purified 4-chloroisoindoline free base into its hydrochloride salt. This is achieved by treating a solution of the base (e.g., in diethyl ether or isopropanol) with a solution of hydrogen chloride. The salt form generally exhibits superior crystallinity, stability, and aqueous solubility compared to the free base, making it ideal for pharmaceutical applications.

Detailed Experimental Protocol: Synthesis

Materials:

-

3-Chloro-1,2-bis(bromomethyl)benzene

-

Benzylamine

-

Potassium Carbonate (anhydrous)

-

Toluene

-

Palladium on Carbon (10 wt. %)

-

Formic Acid (88%)

-

Methanol

-

Hydrogen Chloride (e.g., 2M solution in diethyl ether)

-

Ethyl Acetate, Hexanes, Diethyl Ether

Step 1: Synthesis of 2-Benzyl-4-chloroisoindoline

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-1,2-bis(bromomethyl)benzene (1.0 eq), toluene (approx. 5-10 mL per mmol of starting material), potassium carbonate (2.0 eq), and benzylamine (1.2 eq).[7]

-

Heat the reaction mixture to 105-110 °C and maintain for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the filter cake with toluene.

-

Combine the filtrates and concentrate under reduced pressure to yield crude 2-benzyl-4-chloroisoindoline, which can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 4-Chloroisoindoline (Free Base)

-

Dissolve the crude 2-benzyl-4-chloroisoindoline (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).

-

Add formic acid (approx. 3-5 eq) dropwise to the mixture.

-

Heat the reaction to reflux and stir for 2-4 hours, monitoring for the disappearance of the starting material.

-

Cool the reaction and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-chloroisoindoline free base.

Step 3: Preparation of this compound

-

Dissolve the purified 4-chloroisoindoline free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M, 1.1 eq) with stirring.

-

A precipitate will form. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any excess HCl and solvent.

-

Dry the product under vacuum to yield this compound as a solid.

Characterization and Analytical Validation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach is employed for this purpose.

Analytical Workflow Diagram

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For hydrochloride salts, analysis is typically performed in solvents like DMSO-d₆ or D₂O. Solid-state ³⁵Cl NMR can also be a useful probe for characterizing hydrochloride pharmaceuticals and their polymorphs.[8]

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

-

δ ~10.0-9.5 ppm (broad singlet, 2H): Protons of the secondary ammonium ion (-NH₂⁺-). The broadness is due to quadrupolar broadening and exchange with trace water.

-

δ ~7.6-7.4 ppm (multiplet, 3H): Aromatic protons on the chlorinated benzene ring. The specific splitting pattern will be complex due to the chlorine substituent.

-

δ ~4.5 ppm (singlet or AB quartet, 4H): Methylene protons (CH₂) of the isoindoline ring. These may appear as a single peak or a more complex system depending on the molecular conformation and solvent.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

-

~135-125 ppm: Six distinct signals corresponding to the aromatic carbons. The carbon bearing the chlorine atom will be shifted accordingly.

-

~50-45 ppm: One signal for the two equivalent methylene carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or an ATR accessory.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (Methylene) |

| 2800-2400 | N-H Stretch | Secondary Ammonium Salt (-NH₂⁺-) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1100-1000 | C-N Stretch | Amine |

| ~800-700 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base and can provide structural information through fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

-

Molecular Ion (M⁺): For the free base (C₈H₈ClN), the expected molecular weight is ~153.03 g/mol .

-

Isotopic Pattern: A characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 ratio will be observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator of a monochlorinated compound.

-

Key Fragment: A likely fragmentation is the loss of a chlorine radical to give a fragment at m/z ~118.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid or Trifluoroacetic Acid in Water

-

B: Acetonitrile or Methanol

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile).

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety and Handling

As a chemical intermediate, this compound requires careful handling.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

-

Avoid contact with skin and eyes.[6]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen to protect from moisture.[6]

-

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]

Conclusion

This guide has presented a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic route is efficient and scalable, while the comprehensive analytical workflow ensures the identity, structure, and purity of the final product can be rigorously validated. By explaining the rationale behind the chosen methodologies, this document provides researchers and developers with the necessary tools and understanding to confidently work with this valuable pharmaceutical intermediate.

References

- 1. 4-Chloroisoindoline [myskinrecipes.com]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. 4-chloro-2,3-dihydro-1H-isoindole hydrochloride | C8H9Cl2N | CID 42609644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. CN101560180A - Method for preparing 4-halo-isoindoline hydrochloride - Google Patents [patents.google.com]

- 8. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoindoline Scaffold as a Master Modulator of the Ubiquitin-Proteasome System: A Technical Guide to Mechanisms and Methods

Abstract

The isoindoline core is a privileged heterocyclic scaffold that has given rise to a class of transformative therapeutic agents, most notably the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2] Initially shrouded in controversy, thalidomide's rebirth as a cancer therapeutic spurred decades of research, ultimately revealing a novel and sophisticated mechanism of action.[3] These compounds function as "molecular glues," repurposing the cellular machinery for protein degradation to eliminate pathological proteins.[4] This guide provides an in-depth exploration of the core mechanism by which isoindoline-based compounds modulate the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of neo-substrates. We will dissect the signaling pathways, provide detailed, field-proven protocols for key validation experiments, and offer insights into the causality behind experimental choices, empowering researchers to rigorously investigate this fascinating class of molecules.

Introduction: The Rise of a Privileged Scaffold

The isoindoline framework, a bicyclic system featuring a benzene ring fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry.[1][5] Its derivatives exhibit a vast spectrum of biological activities, from anti-inflammatory and immunomodulatory to anti-cancer and anti-angiogenic properties.[1][6][7] The renaissance of thalidomide in the late 1990s for treating multiple myeloma marked a pivotal moment, shifting the perception of this scaffold from a teratogen to a source of powerful therapeutics.[3][6] This led to the development of more potent and specific analogs, lenalidomide and pomalidomide, which are now frontline treatments for multiple myeloma and other hematological malignancies.[8][9]

The pleiotropic effects of these drugs, including modulation of cytokine production, T-cell co-stimulation, and anti-proliferative actions, were long observed but poorly understood.[10][11][12] The seminal discovery in 2010 that Cereblon (CRBN) is the primary molecular target of thalidomide and its analogs unlocked the door to understanding their intricate mechanism of action.[13][14]

The Core Mechanism: Molecular Glues and Neosubstrate Degradation

The central mechanism of action for therapeutically relevant isoindoline compounds, particularly the IMiDs, is the hijacking of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which CRBN serves as the substrate receptor (CRL4^CRBN).[15][16][17]

The CRL4^CRBN E3 Ubiquitin Ligase Complex

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for regulated protein degradation.[5][18] E3 ubiquitin ligases are the key players in this system, providing substrate specificity. The CRL4^CRBN complex is composed of Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), with CRBN acting as the interchangeable substrate receptor.[15][17]

Isoindoline Compounds as Molecular Glues

IMiDs act as molecular glues by binding to a specific pocket on CRBN.[4][19] This binding event does not inhibit the E3 ligase but rather allosterically modifies the substrate-binding surface of CRBN. This newly formed interface exhibits high affinity for proteins that are not normally recognized by CRBN, termed "neosubstrates."[13][20] This induced proximity between the neosubstrate and the E3 ligase machinery triggers the transfer of ubiquitin molecules to the neosubstrate.

Ubiquitination and Proteasomal Degradation

The polyubiquitinated neosubstrate is then recognized by the 26S proteasome, a multi-protein complex that unfolds and degrades the tagged protein into small peptides.[5][21] This targeted protein degradation is the direct cause of the downstream therapeutic effects.

Caption: Figure 1. CRBN-mediated Neosubstrate Degradation.

Key Neosubstrates and Their Therapeutic Relevance

The specific neosubstrates recruited to CRBN depend on the precise chemical structure of the isoindoline-based compound.

-

Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are critical for the survival of multiple myeloma cells.[3][21] Their degradation, induced by lenalidomide and pomalidomide, leads to apoptosis of myeloma cells and stimulates the production of interleukin-2 (IL-2) by T-cells, contributing to the immunomodulatory effects.[12][13]

-

Casein Kinase 1α (CK1α): Lenalidomide uniquely promotes the degradation of CK1α.[3][13] This is particularly effective in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q, where cells are haploinsufficient for the gene encoding CK1α, making them highly sensitive to its further reduction.[13]

| Compound | Key Neosubstrates | Primary Therapeutic Indications |

| Thalidomide | IKZF1, IKZF3 | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndrome (del(5q)) |

| Pomalidomide | IKZF1, IKZF3 | Multiple Myeloma |

Table 1: Prominent Isoindoline-Based Drugs and Their Neosubstrates.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the mechanism of action of isoindoline-based compounds, a series of well-controlled experiments are essential. The following protocols are designed to be self-validating systems, providing clear and reproducible results.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

Causality: This assay is crucial for demonstrating the core "molecular glue" mechanism: that the isoindoline compound induces a physical interaction between CRBN and its neosubstrate.

Caption: Figure 2. Co-Immunoprecipitation Workflow.

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., multiple myeloma cell line MM.1S) at an appropriate density. Treat cells with the isoindoline compound of interest (e.g., 10 µM lenalidomide) or a vehicle control (e.g., DMSO) for 3-6 hours.[8] It is advisable to include a condition with a proteasome inhibitor (e.g., 10 µM MG132) to prevent the degradation of the ubiquitinated neosubstrate, thereby stabilizing the ternary complex.[22]

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a freshly added protease and phosphatase inhibitor cocktail.[23] Incubate on ice for 30 minutes with periodic vortexing.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Pre-clearing: To reduce non-specific binding, incubate the lysates (e.g., 1 mg of total protein) with protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation.[8]

-

Immunoprecipitation: Pellet the beads from the pre-clearing step and transfer the supernatant to a new tube. Add a primary antibody against CRBN (or an isotype control IgG for a negative control) and incubate overnight at 4°C with gentle rotation.[8]

-

Immune Complex Capture: Add fresh protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against the neosubstrate of interest (e.g., IKZF1) and CRBN (to confirm successful immunoprecipitation).[24][25]

Expected Outcome: An increased amount of the neosubstrate will be detected in the CRBN immunoprecipitate from cells treated with the isoindoline compound compared to the vehicle control, confirming the formation of the ternary complex.

In Vitro Ubiquitination Assay

Causality: This cell-free assay directly demonstrates that the isoindoline compound-dependent formation of the CRBN-neosubstrate complex leads to the enzymatic transfer of ubiquitin to the neosubstrate.

Detailed Protocol:

-

Reagent Preparation: This assay requires purified recombinant proteins: E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2D family), E3 ligase (recombinant CRL4^CRBN complex), the neosubstrate of interest, and ubiquitin.[3][12][26]

-

Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture in a total volume of 30-50 µL. A typical reaction contains:

-

Incubation: Incubate the reaction mixtures at 30-37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Detection: Analyze the reaction products by Western blotting, using an antibody against the neosubstrate.

Expected Outcome: A ladder of higher molecular weight bands, corresponding to polyubiquitinated forms of the neosubstrate, will be observed in the presence of the isoindoline compound, ATP, and all enzymatic components. Control reactions lacking any single component should not show this laddering.

Quantitative Proteomics for Neosubstrate Discovery

Causality: This unbiased approach allows for the discovery of novel neosubstrates for a given isoindoline compound by quantifying changes in the entire cellular proteome upon treatment.

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate media. Treat cells in biological triplicate with the test compound at a specific concentration and for a defined time course (e.g., 6 and 24 hours).[20][27] Include a vehicle-treated control.

-

Sample Preparation for Mass Spectrometry:

-

Harvest and lyse cells in a buffer containing urea and detergents compatible with mass spectrometry.

-

Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

-

Digest proteins into peptides using a protease like trypsin.[19][28]

-

Label peptides with isobaric tags (e.g., TMT) for quantitative comparison across different conditions (optional but recommended for high accuracy).

-

Clean up and desalt the peptide samples using C18 columns.

-

-

LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[27]

-

Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, DIA-NN) to identify and quantify proteins.[20][27] Perform statistical analysis to identify proteins that show a significant and reproducible decrease in abundance in the compound-treated samples compared to the control.

-

Validation: Candidate neosubstrates should be validated using orthogonal methods, such as Western blotting and co-immunoprecipitation (as described above).

Expected Outcome: A list of proteins whose cellular levels are significantly reduced upon treatment with the isoindoline compound, providing novel candidates for neosubstrates.

Functional Assays to Measure Downstream Effects

Causality: To link neosubstrate degradation to a functional cellular outcome, such as the anti-myeloma effect, apoptosis assays are critical.

Detailed Protocol:

-

Cell Treatment: Treat cancer cells (e.g., MM.1S) with a dose range of the isoindoline compound for 24-48 hours.

-

Assay Principle: Use a fluorometric or colorimetric assay kit that measures the activity of executioner caspases, such as caspase-3 and caspase-7. These kits typically provide a specific peptide substrate (e.g., DEVD) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[8][16]

-

Procedure:

-

Lyse the treated cells according to the kit manufacturer's instructions.

-

Incubate the cell lysate with the caspase substrate.

-

Measure the fluorescence or absorbance using a plate reader.

-

Expected Outcome: A dose-dependent increase in caspase activity in cells treated with the isoindoline compound, indicating the induction of apoptosis.

Causality: To validate the immunomodulatory effects, measuring changes in the expression of key cytokine genes is essential.

Detailed Protocol:

-

Cell Treatment: Treat immune cells, such as peripheral blood mononuclear cells (PBMCs), with the isoindoline compound for a specified time.

-

RNA Isolation: Isolate total RNA from the cells using a standard method (e.g., TRIzol or a column-based kit).[1]

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

RT-qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the cytokine of interest (e.g., IL-2, TNF-α) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).[1][7][15]

-

Data Analysis: Calculate the relative change in mRNA expression using the ΔΔCt method.

Expected Outcome: An increase in the mRNA levels of immunostimulatory cytokines like IL-2 and a decrease in pro-inflammatory cytokines like TNF-α, consistent with the known immunomodulatory profile of IMiDs.

Conclusion and Future Directions

The discovery of the "molecular glue" mechanism of action for isoindoline-based compounds has revolutionized our understanding of how small molecules can modulate cellular processes. By redirecting the E3 ubiquitin ligase CRBN to degrade previously "undruggable" protein targets, these compounds have opened up new therapeutic avenues. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the intricate mechanisms of existing isoindoline drugs and to discover and validate new chemical entities operating through this paradigm.

The field is rapidly advancing, with the development of novel CRBN E3 ligase modulators (CELMoDs) and proteolysis-targeting chimeras (PROTACs) that leverage the same principle to target a wider array of disease-causing proteins.[17] The continued application of rigorous mechanistic and proteomic studies will be paramount in unlocking the full therapeutic potential of this remarkable class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journal.r-project.org [journal.r-project.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. benchchem.com [benchchem.com]

- 25. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 26. Node Attributes | Graphviz [graphviz.org]

- 27. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Node, Edge and Graph Attributes [emden.github.io]

Spectroscopic Data of 4-Chloroisoindoline Hydrochloride: A Technical Guide for Researchers

An In-depth Analysis for Drug Development Professionals

Introduction

4-Chloroisoindoline and its derivatives are of significant interest in medicinal chemistry and drug development, serving as versatile building blocks for a range of biologically active molecules.[1] The introduction of a chlorine atom onto the isoindoline scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. As with any synthetic intermediate destined for pharmaceutical use, rigorous structural characterization is paramount. This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Chloroisoindoline hydrochloride, a common salt form of this intermediate.

Due to the limited availability of published experimental spectra for this compound, this guide will focus on the predicted spectroscopic features based on the known data for the free base, 4-Chloroisoindoline, and related substituted isoindoline derivatives. This approach, combining theoretical principles with data from analogous structures, offers a robust framework for the characterization of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a bicyclic system with a chlorine atom on the aromatic ring and a protonated secondary amine in the five-membered ring. This structure dictates the key features observed in its NMR, IR, and MS spectra.

Caption: Molecular structure and key properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protonation of the nitrogen atom will lead to a significant downfield shift of the protons on the adjacent methylene groups (C1 and C3) and the N-H proton itself, compared to the free base.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Aromatic (H5, H6, H7) | 7.2 - 7.5 | Multiplet | 3H | The electron-withdrawing effect of the chlorine atom and the bicyclic system will influence the chemical shifts of the aromatic protons. |

| Methylene (C1-H₂, C3-H₂) | ~4.5 - 5.0 | Singlet or AB quartet | 4H | The proximity to the positively charged nitrogen atom will cause a significant deshielding effect, resulting in a downfield shift. The two methylene groups are chemically equivalent. |

| Amine (N-H₂) | > 10 | Broad singlet | 2H | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupolar coupling and exchange. |

Experimental Workflow for ¹H NMR Spectroscopy:

Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen will be shifted downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aromatic (C4) | ~130 - 135 | The carbon atom bearing the chlorine will be deshielded. |

| Aromatic (C5, C6, C7, C3a, C7a) | ~120 - 140 | The chemical shifts of the other aromatic carbons will be in the typical aromatic region. |

| Methylene (C1, C3) | ~50 - 55 | The carbons adjacent to the positively charged nitrogen will be significantly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups. The IR spectrum of this compound will be characterized by the presence of N-H stretching and bending vibrations from the ammonium group, in addition to the aromatic and aliphatic C-H and C-C vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H₂⁺ Stretch | 2800 - 3200 | Strong, broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| N-H₂⁺ Bend | 1500 - 1600 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show the molecular ion of the free base, 4-Chloroisoindoline, as the hydrochloride salt will readily lose HCl in the mass spectrometer.

Predicted Fragmentation Pattern:

The primary fragmentation pathway for 4-Chloroisoindoline is expected to involve the loss of a chlorine atom or cleavage of the five-membered ring.

Caption: A simplified predicted fragmentation pathway for 4-Chloroisoindoline.

Expected Key Ions:

| m/z | Proposed Fragment | Notes |

| 153/155 | [C₈H₈ClN]⁺ (Molecular ion of free base) | The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be observed. |

| 118 | [C₈H₈N]⁺ | Loss of a chlorine radical. |

Conclusion

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloroisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloroisoindoline hydrochloride, focusing on its solubility in various solvent systems and its stability under diverse environmental conditions. As a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, a thorough understanding of these characteristics is paramount for successful drug development, from formulation to final dosage form. This document is structured to provide not only theoretical insights but also practical, field-proven experimental protocols.

Physicochemical Characterization of this compound

This compound is the hydrochloride salt of the parent compound 4-Chloroisoindoline. The presence of the hydrochloride moiety significantly influences its physicochemical properties, particularly its solubility in aqueous media.

Chemical Structure:

-

4-Chloroisoindoline (Free Base)

-

Molecular Formula: C₈H₈ClN

-

Molecular Weight: 153.61 g/mol

-

LogP: 1.60[1]

-

-

This compound

-

Molecular Formula: C₈H₉Cl₂N

-

Molecular Weight: 190.07 g/mol [2]

-

The LogP value of the free base, being positive, suggests a degree of lipophilicity. The conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, this compound is expected to exhibit enhanced solubility in polar solvents, particularly water, compared to its free base.

Predicted Solubility in Common Pharmaceutical Solvents

In the absence of specific experimental data for this compound, we can predict its qualitative solubility based on the principle of "like dissolves like" and the known properties of hydrochloride salts. The choice of solvent is crucial at various stages of drug development, including synthesis, purification, and formulation.[3][4][5]

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | As a salt, it is expected to readily dissociate in water, a highly polar protic solvent. |

| Ethanol | Moderate to High | Ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of the hydrochloride salt. | |

| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the salt. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts. |

| Acetonitrile | Low to Moderate | While polar, acetonitrile is less effective at solvating ionic species compared to protic solvents or DMSO. | |

| Acetone | Low | Acetone has lower polarity compared to other polar aprotic solvents, limiting its ability to dissolve salts.[6] | |

| Non-Polar | Dichloromethane (DCM) | Very Low | The ionic nature of the hydrochloride salt makes it poorly soluble in non-polar solvents like DCM. |

| Toluene | Very Low | Toluene is a non-polar aromatic solvent and is not expected to dissolve ionic compounds. | |

| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane will not effectively solvate the ionic lattice of the hydrochloride salt. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11]

Objective: To determine the equilibrium solubility of this compound in a selected range of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to each vial containing a known volume of the respective solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Solubility Workflow:

References

- 1. 4-Chloroisoindoline | CAS#:123594-04-7 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. globalpharmatek.com [globalpharmatek.com]

- 4. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 5. Solvent use in pharmaceutical | PPTX [slideshare.net]

- 6. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of 4-Chloroisoindoline Hydrochloride For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

4-Chloroisoindoline hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of novel therapeutic agents necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, designed to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment. The protocols and recommendations outlined herein are grounded in established safety principles and regulatory guidelines, tailored to the specific context of handling this chlorinated heterocyclic compound.

Section 2: Hazard Identification and Classification

A foundational element of safe laboratory practice is the a priori understanding of a chemical's potential hazards. While a comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds and general principles of handling chlorinated organic molecules and hydrochlorides allow for a robust hazard assessment.

Globally Harmonized System (GHS) Pictograms and Hazard Statements:

Based on the available information for analogous compounds, this compound should be handled as a substance with the following potential hazards, which are represented by the corresponding GHS pictograms.[1][2][3]

| Pictogram | Hazard Class | Precautionary Statement |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Health Hazard | May cause an allergic skin reaction. May cause cancer. |

|

| Corrosion [2] | Causes severe skin burns and eye damage.[4] |

|

| Irritant [2] | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5] |

|

| Hazardous to the Aquatic Environment [2] | Very toxic to aquatic life with long lasting effects. |

Signal Word: Danger

Primary Routes of Exposure:

-

Inhalation: May cause respiratory tract irritation.[6]

-

Skin Contact: May cause skin irritation and potential allergic reactions.[6][7]

-

Eye Contact: May cause serious eye irritation.[6]

-

Ingestion: May be harmful if swallowed.[5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of mitigating exposure to hazardous chemicals lies in a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate personal protective equipment.

3.1 Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6]

3.2 Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[9]

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards.[10] A face shield should be worn in addition to goggles for splash-prone procedures.[11] | To protect against splashes and airborne particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] A lab coat and closed-toe shoes are mandatory.[8] For larger quantities or increased risk of exposure, chemical-resistant aprons or coveralls are recommended.[8] | To prevent skin contact and absorption. Thicker gloves generally offer better protection.[12] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if aerosols are generated or if working outside of a fume hood is unavoidable.[8] | To prevent inhalation of dust or aerosols. |

dot

Caption: Recommended Personal Protective Equipment.

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

4.1 Handling:

-

Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[10]

-

Grounding: When transferring large quantities, ensure proper grounding to prevent static discharge.

-

Cross-Contamination: Use dedicated spatulas and glassware to prevent cross-contamination.[8]

-

Hygiene: Wash hands thoroughly after handling and before breaks.[10] Contaminated work clothing should not be allowed out of the workplace.

4.2 Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4][10]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[13]

-

Temperature: Store in a cool place.[10]

-

Labeling: Ensure all containers are clearly and accurately labeled.[14]

Section 5: Emergency Procedures

Preparedness for emergencies is a non-negotiable aspect of laboratory safety.

5.1 First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice.[7]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13][15]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]

5.2 Spill Response:

-

Small Spills: For small spills, wear appropriate PPE, sweep up the material, and place it in a suitable, closed container for disposal.[10] Avoid creating dust.

-

Large Spills: For large spills, evacuate the area and prevent further leakage or spillage if it is safe to do so.[10] Contact your institution's environmental health and safety department. Do not let the product enter drains.[10]

dot

Caption: Emergency Response Workflow.

Section 6: Waste Disposal

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

-

Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[15]

-

Containers: Store chemical waste in compatible and properly labeled containers.[16] Keep containers closed when not in use.[16]

-

Segregation: Segregate incompatible wastes.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant. Do not dispose of down the drain.[17] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[16]

Section 7: Toxicological Information

While specific toxicological data for this compound is limited, the toxicological properties of similar chlorinated aromatic compounds should be considered.[18] Chronic exposure may lead to organ damage.[18] It is classified as a potential carcinogen.

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C8H8ClN | (Assumed from structure) |

| Molecular Weight | 153.61 g/mol | (Calculated) |

| Boiling Point | 436.5°C at 760 mmHg | [10] |

| Flash Point | 217.8°C | [10] |

| Density | 1.362 g/cm³ | [10] |

Section 8: Conclusion

The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly minimize the risks associated with this compound. A culture of safety, underscored by a thorough understanding of potential hazards and emergency preparedness, is paramount to ensuring the well-being of all laboratory personnel.

References

- 1. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 2. GHS hazard pictograms [stoffenmanager.com]

- 3. unece.org [unece.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. trihydro.com [trihydro.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. corporate.dow.com [corporate.dow.com]

- 12. pppmag.com [pppmag.com]

- 13. fishersci.com [fishersci.com]

- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]

- 15. fishersci.com [fishersci.com]

- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 17. njuajif.org [njuajif.org]

- 18. ecolink.com [ecolink.com]

The Strategic Deployment of 4-Chloroisoindoline Hydrochloride in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Abstract

The isoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the specific applications and strategic advantages of a key derivative, 4-Chloroisoindoline hydrochloride, as a versatile building block in contemporary drug discovery. We will explore its utility in the synthesis of targeted therapies, with a particular focus on kinase inhibitors and agents for central nervous system (CNS) disorders. This guide will provide in-depth insights into the synthetic versatility of this compound, detailing key reaction protocols and highlighting the influence of the 4-chloro substituent on both chemical reactivity and biological activity. Through a combination of established synthetic methodologies, structure-activity relationship (SAR) analysis, and practical experimental guidance, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage this compound in their quest for novel therapeutics.

Introduction: The Isoindoline Scaffold and the Strategic Importance of the 4-Chloro Substituent

The isoindoline core, a bicyclic heterocyclic amine, is a recurring feature in a number of approved drugs and clinical candidates, underscoring its significance as a pharmacophore.[1] Its rigid, yet three-dimensional, structure provides a valuable scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.

The introduction of a chlorine atom at the 4-position of the isoindoline ring, as in this compound, offers several strategic advantages for the medicinal chemist:

-

Modulation of Physicochemical Properties: The chloro group is a lipophilic, electron-withdrawing substituent. Its presence can significantly impact a molecule's lipophilicity (LogP), metabolic stability, and membrane permeability, all critical parameters in drug design.[2][3]

-

Enhanced Biological Activity: The chlorine atom can engage in specific halogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.[2] Furthermore, its electron-withdrawing nature can influence the pKa of the isoindoline nitrogen, affecting its ionization state at physiological pH.

-

Synthetic Handle for Diversification: The C-Cl bond on the aromatic ring provides a reactive site for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid exploration of chemical space.[4]

This guide will systematically explore these aspects, providing a comprehensive overview of the potential of this compound in medicinal chemistry.

Synthetic Utility: A Versatile Building Block for Library Synthesis

This compound is a readily available starting material that can be strategically functionalized at both the nitrogen atom of the isoindoline ring and the aromatic chloro-position. This dual reactivity makes it an exceptionally valuable building block for the construction of diverse compound libraries.

N-Functionalization Reactions

The secondary amine of the isoindoline core is a nucleophilic center that readily participates in a variety of bond-forming reactions.

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.

Experimental Protocol: General Procedure for N-Alkylation of 4-Chloroisoindoline

-

Materials: this compound, alkyl halide (e.g., benzyl bromide), a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate), and an appropriate solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF)).

-

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to ensure neutralization of the hydrochloride salt.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[5][6][7][8]

-

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between the isoindoline nitrogen and aryl or heteroaryl halides. This reaction allows for the introduction of a wide range of aromatic substituents.[9][10][11][12][13]

Experimental Protocol: Buchwald-Hartwig N-Arylation of 4-Chloroisoindoline

-

Materials: this compound, aryl halide (e.g., 4-bromotoluene), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), a strong base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).

-

Add the anhydrous, deoxygenated solvent.

-

Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.[14]

-

Caption: Workflow for Buchwald-Hartwig N-Arylation.

C-Functionalization at the 4-Position

The chloro-substituent on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-based substituents.

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming C-C bonds between the 4-position of the isoindoline and a variety of organoboron reagents.[15][16][17][18][19][20][21]

Experimental Protocol: Suzuki-Miyaura Coupling of an N-Protected 4-Chloroisoindoline

-

Materials: N-protected 4-Chloroisoindoline (e.g., N-Boc-4-chloroisoindoline), boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., potassium carbonate or cesium fluoride), and a solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Procedure:

-

To a reaction vessel, add the N-protected 4-Chloroisoindoline (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify by column chromatography. Following purification, the protecting group can be removed under appropriate conditions (e.g., TFA for Boc).

-

The Sonogashira coupling enables the introduction of alkyne moieties at the 4-position, which can serve as valuable handles for further transformations or as integral parts of the final pharmacophore.[1][7][12][22][23][24]

Experimental Protocol: Sonogashira Coupling of an N-Protected 4-Chloroisoindoline

-

Materials: N-protected 4-Chloroisoindoline, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI) as a co-catalyst, a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).

-

Procedure:

-

To a solution of the N-protected 4-Chloroisoindoline (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in the chosen solvent, add the base.

-

Degas the solution by bubbling with an inert gas.

-

Add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

Caption: Synthetic diversification of 4-Chloroisoindoline.

Applications in Medicinal Chemistry: Case Studies

The synthetic versatility of this compound makes it an attractive starting material for the development of a wide range of therapeutic agents.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The isoindoline scaffold can be elaborated to generate potent and selective kinase inhibitors.[4]

| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| Pyridazino[4,5-b]indol-4-ones | DYRK1A | Submicromolar | [25] |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, CDK9, GSK3 | 167 nM (for Haspin) | [26] |

| 4-Amino-N-(1-(4-chlorophenyl)ethyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Protein Kinase B (PKB) | Not specified in abstract | US10654855B2[27] |

Note: The table presents data for isoindoline-related scaffolds, highlighting the potential for developing kinase inhibitors from 4-Chloroisoindoline.

Agents for Central Nervous System (CNS) Disorders

The physicochemical properties of isoindoline derivatives make them well-suited for targeting the CNS. They have been explored as ligands for various CNS receptors and as neuroprotective agents.[22][28][29][30][31]

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[6][32][33][34][35][36] Isoindoline-based compounds have shown high affinity and selectivity for these receptors.

| Compound | Target Receptor | Affinity (Kᵢ or pKᵢ) | Reference |

| 5-substituted-2,3-dihydro-1H-isoindoles | Dopamine D3 | pKi = 8.3 | [28] |

| Indolin-2-one derivative | Dopamine D4 | Kᵢ = 0.5 nM | [27] |

| Benzamide derivative | Dopamine D3 | pKᵢ = 8.42 | [33] |

Note: This table showcases the affinity of isoindoline-related structures for dopamine receptors, suggesting the potential of 4-Chloroisoindoline as a starting point for novel CNS agents.

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms. Isoindolinone-based PARP inhibitors are being investigated for their potential in treating CNS cancers due to their ability to cross the blood-brain barrier.[10][24][28][37]

| Compound Scaffold | Target | Reported Activity (IC₅₀) | Reference |

| Pyridopyridazinone | PARP-1 | 36 nM | [24] |

| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide derivative | PARP-1 | 35 nM | [37] |

Note: This table highlights the potency of scaffolds related to isoindolinones as PARP inhibitors, indicating a promising avenue for derivatives of 4-Chloroisoindoline.

Structure-Activity Relationships (SAR) and the Role of the 4-Chloro Substituent

The 4-chloro substituent can play a multifaceted role in the SAR of isoindoline-based bioactive molecules:

-

Direct Interaction with the Target: The chlorine atom can participate in favorable halogen bonding interactions with electron-rich residues in the binding pocket of a protein, thereby enhancing affinity.

-

Modulation of Conformation: The steric bulk and electronic properties of the chloro group can influence the preferred conformation of the molecule, which can in turn affect its binding to the target.

-

Impact on Metabolism: The presence of the chloro group can block potential sites of metabolism, leading to improved pharmacokinetic properties.

In a series of isoindoline-1,3-dione derivatives evaluated as acetylcholinesterase inhibitors, chloro-substituted compounds showed weaker inhibitory activity compared to fluoro-substituted analogs.[32] This suggests that for this particular target, the specific nature of the halogen and its electronic properties are critical for optimal activity.

Conclusion and Future Perspectives

This compound is a commercially available and highly versatile building block with significant potential in medicinal chemistry. Its dual reactivity allows for the rapid generation of diverse compound libraries through a variety of modern synthetic methodologies. The strategic placement of the chlorine atom provides a handle for further functionalization and can favorably influence the physicochemical and pharmacological properties of the resulting molecules.

The application of this compound in the synthesis of kinase inhibitors and CNS-active agents is a particularly promising area of research. As our understanding of the structural requirements for potent and selective inhibitors of these targets continues to evolve, the ability to readily diversify the isoindoline scaffold will be of paramount importance. Future work in this area will likely focus on the development of novel cross-coupling methodologies to further expand the range of substituents that can be introduced at the 4-position, as well as the exploration of multi-component reactions involving this versatile building block. The continued application of this compound in drug discovery programs holds great promise for the development of the next generation of targeted therapeutics.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloroisoindoline [myskinrecipes.com]

- 5. WO2013089636A1 - Processes for manufacturing of a kinase inhibitor - Google Patents [patents.google.com]

- 6. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 24. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

The Strategic Placement of Chlorine: A Technical Guide to the Discovery and Evolution of Chloroisoindoline Derivatives

This guide provides an in-depth exploration of the discovery, synthesis, and medicinal chemistry applications of chloroisoindoline derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document eschews a conventional template to deliver a narrative that is both scientifically rigorous and contextually rich, tracing the journey of this privileged scaffold from its foundational chemistry to its role in modern therapeutics.

Introduction: The Isoindoline Scaffold and the Transformative Role of Chlorine

The isoindoline nucleus, a bicyclic heterocyclic scaffold, has long been recognized for its utility in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, making it an ideal starting point for the design of ligands that interact with a wide range of biological targets. While the parent isoindoline structure is a valuable pharmacophore in its own right, the strategic introduction of substituents has been the key to unlocking its full therapeutic potential.

Among the vast array of possible substitutions, the placement of a chlorine atom on the isoindoline ring system has proven to be a particularly powerful strategy. The introduction of this halogen can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character. These modifications, in turn, can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic profiles. This guide will delve into the history of chloroisoindoline derivatives, from their initial synthesis to their application in the development of novel therapeutic agents.

A Historical Perspective: From Chemical Curiosities to Key Pharmacophores

The early history of isoindoline chemistry is intertwined with the broader exploration of heterocyclic compounds in the late 19th and early 20th centuries. The initial focus was on the synthesis and characterization of the fundamental ring system. While it is challenging to pinpoint the exact first synthesis of a simple chloroisoindoline, the related and more readily accessible chloro-substituted phthalimides (isoindoline-1,3-diones) have a longer history. These compounds, such as 4-chlorophthalimide (also known as 5-chloroisoindoline-1,3-dione), have been available as chemical building blocks for many decades.[1][2]

A significant milestone in the broader field of related chlorinated heterocycles was the systematic synthesis of bz-chloro-indoles in 1955, which laid the groundwork for understanding the effects of chlorination on this class of compounds.[3] The development of isoindoline-based drugs gained momentum in the mid-20th century, and with it, the exploration of various substitution patterns. The realization that chlorine could act as a bioisostere for other groups, or introduce unique electronic and steric effects, led to its incorporation into numerous drug discovery programs.

Crafting the Core: Synthetic Methodologies for Chloroisoindoline Derivatives

The synthesis of chloroisoindoline derivatives can be broadly categorized into two approaches: the construction of the isoindoline ring from a chlorinated precursor, or the chlorination of a pre-existing isoindoline scaffold. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Method 1: Reductive Amination of Chloro-Substituted Phthalaldehydes

A versatile and widely used method for the synthesis of N-substituted chloroisoindolines is the reductive amination of a chloro-substituted o-phthalaldehyde with a primary amine.[4][5][6][7][8] This one-pot reaction proceeds through an intermediate imine, which is then reduced to the corresponding amine.

Experimental Protocol: Synthesis of a Generic N-Aryl-5-chloroisoindoline

-

Imine Formation: To a solution of 4-chloro-phthalaldehyde (1.0 eq) in methanol (0.2 M), add the desired primary aryl amine (1.1 eq) and glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-chloroisoindoline.

Caption: Reductive amination of a chloro-phthalaldehyde.

Method 2: Intramolecular Cyclization of Chloro-Substituted 2-(Bromomethyl)benzylamines